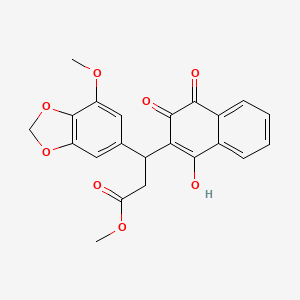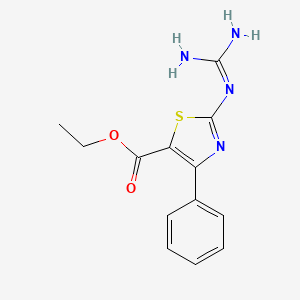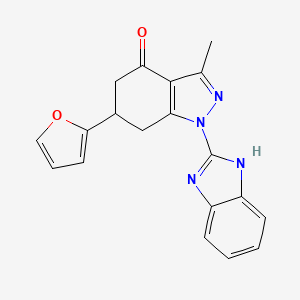![molecular formula C16H14N4OS4 B11036784 (2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11036784.png)
(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a kilogram scale.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction could produce various hydrazinecarbothioamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its multiple functional groups. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A compound with a simpler structure but similar functional groups.
Al3Zr Intermetallic Compound: Although structurally different, it shares some chemical properties.
Carbonylnitrile Derivatives: These compounds have similar reactivity and can undergo similar chemical reactions.
Uniqueness
(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide is unique due to its complex structure, which includes multiple rings and functional groups
Properties
Molecular Formula |
C16H14N4OS4 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(9-hydroxy-7,7,13-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),9,11(15),12-pentaen-10-yl)iminothiourea |
InChI |
InChI=1S/C16H14N4OS4/c1-6-4-7-9-12(24-25-14(9)22)16(2,3)20-11(7)8(5-6)10(13(20)21)18-19-15(17)23/h4-5,21H,1-3H3,(H2,17,23) |
InChI Key |
OSLXVZBIQYFJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4=C(C(N3C(=C2N=NC(=S)N)O)(C)C)SSC4=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11036702.png)

![Ethyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-4-YL}acetate](/img/structure/B11036707.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11036723.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036730.png)

![7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11036754.png)
![8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036755.png)
![(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036768.png)
![1-{2-[4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B11036769.png)
![N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide](/img/structure/B11036773.png)
![dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036774.png)
![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11036791.png)
